4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Overview
Description
4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid is a useful research compound. Its molecular formula is C16H12N2O6 and its molecular weight is 328.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.06953611 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The compound's utility in synthetic chemistry is highlighted by its reaction paths and the formation of gel-structures in specific solvents. A related compound, 5-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-isophthalic acid, derived from phthalic anhydride, showcases the potential for gel formation in mixed solvents like DMSO and water, indicating the compound's role in studying solvation effects and material science applications (Singh & Baruah, 2008).
Bioreductively Activated Pro-drug Systems
- Another aspect of research focuses on nitrofuranylmethyl derivatives, where similar nitro compounds are employed as pro-drugs that release therapeutic drugs selectively in hypoxic tumor cells. This application underscores the compound's relevance in developing targeted cancer therapies (Berry et al., 1997).
Fluorescence and Sensor Development
- The nitro group's characteristics in similar nitro-compounds have been leveraged to design sensors for hypoxic tumor cells, demonstrating significant fluorescence enhancement or quenching. Such compounds, by restricting the nitro-group vibration, exhibit notable hypoxic–oxic fluorescence differences, paving the way for advanced imaging and diagnostic tools (Dai et al., 2008).
Anticancer Activity
- Further research into bisnaphthalimide derivatives, structurally related to the given compound, has shown potent cytotoxicity against human colon carcinoma. These studies reveal the compound's potential in crafting molecules that can interact with DNA and inhibit topoisomerase II, a crucial enzyme in DNA replication, highlighting its application in anticancer drug development (Filosa et al., 2009).
Drug Development and Chemical Synthesis
- The compound and its derivatives' versatility in chemical reactions, such as nitration and redox-annulation, underscores its significance in synthetic chemistry for constructing complex molecular frameworks. These reactions provide pathways to synthesize novel organic molecules, further contributing to drug discovery and development processes (Rickertsen et al., 2020).
Properties
IUPAC Name |
4-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-13(20)5-2-6-17-15(21)11-4-1-3-9-7-10(18(23)24)8-12(14(9)11)16(17)22/h1,3-4,7-8H,2,5-6H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBYGUTBDJMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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